molecular formula C17H13F2NO2S B2779159 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097919-17-8

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2779159
CAS No.: 2097919-17-8
M. Wt: 333.35
InChI Key: DMPLVBISZBBDQC-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide ( 2097919-17-8) is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C17H13F2NO2S and a molecular weight of 333.35 g/mol . Its distinct structure incorporates a 2,6-difluorinated benzene ring attached to an amide group, which is linked to a hybrid heterocyclic side chain containing both furan-2-yl and thiophen-3-yl rings . Recent studies have highlighted its promising bioactivities, demonstrating potential for therapeutic development . Structurally related benzamide and thiophene compounds have been investigated for a range of biological applications, including use as cell differentiation inducers in oncology research and for inflammation and immune-related uses, suggesting potential pathways through which this compound may exert its effects . The presence of the fluorine atoms is often associated with enhanced metabolic stability and binding affinity to biological targets, while the furan and thiophene heterocycles can contribute to molecular interactions through π-stacking and hydrogen bonding . Researchers can utilize this compound as a valuable building block in synthetic chemistry or as a lead compound for further optimization and biological evaluation in various assay systems. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPLVBISZBBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between boronic acids and halides . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the benzamide core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Lacks fluorine substituents but includes a 3,4-dimethoxyphenyl group. The methoxy groups are electron-donating, contrasting with the electron-withdrawing difluoro groups in the target compound. Rip-B has a melting point of 90°C and an 80% synthetic yield .
  • 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D): Features a salicylamide (2-hydroxybenzamide) structure. Its melting point is 96°C, with a lower yield (34%) .
  • Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) : A pesticide with a trifluoromethyl group, which is more electron-withdrawing than difluoro substituents. This compound highlights the importance of fluorine positioning for agrochemical activity .

Heterocyclic Modifications

  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (): Replace the furan/thiophene system with a benzothiazole ring.
  • Thieno[3,4-c]pyrazole-containing benzamide (): Incorporates a fused thiophene-pyrazole system, increasing structural complexity and likely altering solubility and steric interactions compared to the target’s simpler heterocycles .

Linker and Functional Group Diversity

  • Thienylmethylthio-benzamides () : Replace the ethyl linker with thioether groups, which may enhance oxidative stability but reduce conformational flexibility. These compounds often include trifluoromethyl or nitro groups, emphasizing the role of electron-deficient motifs in bioactivity .
  • N-[(E)-Furan-2-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide (): Uses a sulfonylamino group and imine linker, contrasting with the target’s ethyl bridge. The sulfonyl group increases hydrophilicity, which could influence pharmacokinetic properties .

Melting Points and Solubility

  • The difluoro groups likely reduce solubility in nonpolar solvents compared to methoxy or methyl substituents but enhance stability against metabolic degradation.

Data Table: Key Analogs and Properties

Compound Name Substituents on Benzamide Heterocycles/Linkers Melting Point (°C) Yield (%) Reference
Rip-B None 3,4-Dimethoxyphenyl ethyl 90 80
Rip-D 2-Hydroxy 3,4-Dimethoxyphenyl ethyl 96 34
Flutolanil 2-Trifluoromethyl 3-Isopropoxyphenyl Not reported Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide 2-Trifluoromethyl Benzothiazole Not reported Not reported

Biological Activity

2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a difluorobenzamide core with furan and thiophene moieties, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13F2NO3S\text{C}_{16}\text{H}_{13}\text{F}_2\text{N}\text{O}_3\text{S}

This structure includes:

  • Benzamide Core : Provides the basic framework for biological activity.
  • Fluorine Atoms : Enhance lipophilicity and metabolic stability.
  • Furan and Thiophene Rings : Contribute to the compound's ability to interact with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction.

Enzyme Inhibition

The presence of the sulfonamide group in related compounds suggests potential enzyme inhibitory activity. The compound may mimic natural substrates, allowing it to effectively inhibit specific enzymes involved in cancer progression and other diseases. Molecular docking studies indicate that this compound can form hydrogen bonds with amino acid residues in target enzymes, enhancing its inhibitory effects.

Study on Antiviral Activity

A comprehensive review highlighted that N-Heterocycles, including compounds structurally related to this compound, have shown promising antiviral activities. The modifications at specific positions significantly influenced their efficacy against viral targets .

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds revealed that the unique combination of heterocycles in this compound enhances its biological interactions compared to other benzamides. For example:

Compound NameStructural FeaturesNotable Activities
2,6-Difluoro-N-[2-(furan-2-yl)-ethyl]benzamideBenzamide core with furanAnticancer activity
4-Methyl-N-[3-(trifluoromethyl)-phenyl]benzenesulfonamideTrifluoromethyl groupEnzyme inhibition
2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamidePyridine and sulfonamideAntimicrobial properties

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2,6-Difluorobenzoyl chloride and 3-thiopheneethylamine.
  • Reaction Conditions : Conducted under an inert atmosphere using a base like triethylamine.
  • Procedure : The benzoyl chloride is added dropwise to the amine solution in dichloromethane.
  • Purification : The product is purified through recrystallization or column chromatography.

Q & A

Q. What are the standard synthetic routes for 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine intermediate via nucleophilic substitution or coupling reactions.
  • Step 2 : Amidation with 2,6-difluorobenzoyl chloride under inert conditions. Key reagents include carbodiimides (e.g., EDC/HOBt) in anhydrous dichloromethane or THF.
  • Critical conditions : Temperature control (0–25°C), solvent purity, and stoichiometric ratios of the amine and acyl chloride to minimize byproducts. Yields are optimized using catalytic bases like triethylamine .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the furan and thiophene moieties. Aromatic proton signals (6.5–8.0 ppm) and fluorine coupling patterns (e.g., 3JFF^3J_{F-F}) are critical .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 375.08) and fragmentation patterns.
  • IR spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and absence of unreacted amine (-NH2_2) .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Target kinases or proteases due to the benzamide scaffold’s prevalence in enzyme inhibitors.
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity, as difluorobenzamides are known for anticancer properties .

Advanced Research Questions

Q. How can researchers address low yields in the amidation step during synthesis?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent selection : Switch to polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
  • Temperature control : Slow addition of acyl chloride at 0°C reduces side reactions.
  • Byproduct analysis : Monitor via TLC or LC-MS to identify competing pathways (e.g., hydrolysis) .

Q. How to resolve contradictions in reported biological activities of similar difluorobenzamide derivatives?

  • Comparative assays : Test the compound alongside analogs (e.g., 2,6-difluoro-N-(prop-2-ynyl)benzamide) under identical conditions to isolate structural contributors to activity .
  • Structural analysis : Use X-ray crystallography (if crystalline) or DFT calculations to correlate electronic effects (e.g., fluorine electronegativity) with bioactivity .

Q. What strategies improve regioselectivity in introducing thiophene and furan groups?

  • Protecting groups : Temporarily block reactive sites on thiophene (e.g., using tert-butyldimethylsilyl) to direct coupling to the 3-position.
  • Cross-coupling catalysts : Employ Pd(PPh3_3)4_4 for Suzuki-Miyaura reactions to ensure selective bond formation .

Q. How to analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamerism) by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm through-space couplings (NOESY) .

Comparative Biological Activity Table

CompoundReported ActivitiesStructural FeaturesReference
2,6-Difluoro-N-(prop-2-ynyl)benzamideAntiviral, AnticancerPropargyl group, difluorobenzamide
N-[2-(3-Methylbenzofuran-2-yl)ethyl]Enzyme inhibition (CYP450)Benzofuran, ethyl linker
Target compoundUnder investigation (hypothesized anticancer)Furan-thiophene hybrid, difluorobenzamide

Q. Methodological Notes

  • Synthetic challenges : Prioritize inert-atmosphere reactions for moisture-sensitive intermediates.
  • Data validation : Cross-reference spectral data with computational models (e.g., Gaussian NMR prediction) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

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